1,4-Bis(chloromethyl)-2-iodobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

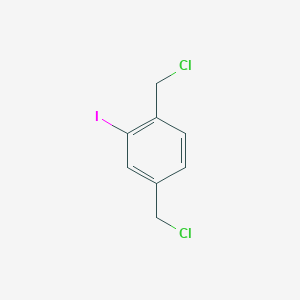

1,4-Bis(chloromethyl)-2-iodobenzene is an organic compound with the molecular formula C8H7Cl2I It is a derivative of benzene, where two chlorine atoms and one iodine atom are substituted at the 1,4 and 2 positions, respectively

Métodos De Preparación

The synthesis of 1,4-Bis(chloromethyl)-2-iodobenzene typically involves the chloromethylation of 2-iodobenzene. One common method includes the reaction of 2-iodobenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

1,4-Bis(chloromethyl)-2-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and amines.

Oxidation and Reduction Reactions: The iodine atom in the compound can undergo oxidation to form iodate derivatives or reduction to form iodide derivatives.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1,4-bis(azidomethyl)-2-iodobenzene.

Aplicaciones Científicas De Investigación

1,4-Bis(chloromethyl)-2-iodobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various substitution reactions makes it valuable in organic synthesis.

Biology and Medicine: The compound can be used in the development of radiolabeled compounds for imaging and diagnostic purposes. The iodine atom can be replaced with radioactive isotopes for use in medical imaging.

Industry: It is used in the production of polymers and other materials with specific properties

Mecanismo De Acción

The mechanism by which 1,4-Bis(chloromethyl)-2-iodobenzene exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chlorine atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. The iodine atom can participate in electrophilic aromatic substitution reactions, where it acts as an electron-withdrawing group, influencing the reactivity of the benzene ring.

Comparación Con Compuestos Similares

1,4-Bis(chloromethyl)-2-iodobenzene can be compared with other similar compounds such as:

1,4-Bis(chloromethyl)benzene: Lacks the iodine atom, making it less reactive in certain types of reactions.

1,4-Bis(bromomethyl)-2-iodobenzene: Similar structure but with bromine atoms instead of chlorine, which can affect the reactivity and selectivity in chemical reactions.

1,4-Bis(chloromethyl)-naphthalene: Contains a naphthalene ring instead of a benzene ring, leading to different chemical properties and applications.

The uniqueness of this compound lies in the presence of both chlorine and iodine atoms, which provide a combination of reactivity and selectivity that can be exploited in various chemical transformations.

Actividad Biológica

1,4-Bis(chloromethyl)-2-iodobenzene, a compound with the CAS number 1879032-85-5, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and cytotoxic activities.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure which consists of two chloromethyl groups and an iodine atom attached to a benzene ring. The presence of these substituents is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential in medicinal chemistry.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. For instance, a comparative study indicated that derivatives of chloromethylated compounds exhibit significant antimicrobial activity against various pathogens. The effectiveness is often measured using Minimum Inhibitory Concentration (MIC) values.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 25 | Staphylococcus aureus |

| 1,4-Dichlorobenzene | 50 | Escherichia coli |

The compound demonstrated a lower MIC against Staphylococcus aureus compared to other tested derivatives, suggesting a potent antimicrobial potential.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The compound's mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Study: Cytotoxicity in Cancer Cell Lines

A study assessed the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of ROS |

| MCF-7 (Breast) | 20 | Apoptosis via mitochondrial pathway |

| A549 (Lung) | 18 | Cell cycle arrest |

The IC50 values indicate that the compound is relatively potent against these cancer cell lines, particularly HeLa cells.

Research Findings

Recent research has focused on synthesizing new derivatives of this compound to enhance its biological activity. For example, modifications to the chloromethyl groups have been shown to improve selectivity and potency against specific targets such as Trypanosoma cruzi.

Selectivity Index and Efficacy

In a study evaluating the selectivity index (SI) of modified compounds derived from this compound:

| Compound ID | EC50 (µM) | CC50 (µM) | SI |

|---|---|---|---|

| Compound A | 5 | 100 | 20 |

| Compound B | 3 | 60 | 20 |

The selectivity index indicates that these derivatives maintain low cytotoxicity in non-cancerous cells while exhibiting high efficacy against cancer cells.

Propiedades

IUPAC Name |

1,4-bis(chloromethyl)-2-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2I/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNYJLBGIHZLAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)I)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.